molecular formula C8H6BrClO2S B6354947 2-Bromo-6-chloro-3-(methylthio)benzoic acid CAS No. 1823052-34-1

2-Bromo-6-chloro-3-(methylthio)benzoic acid

Cat. No.: B6354947
CAS No.: 1823052-34-1
M. Wt: 281.55 g/mol
InChI Key: IGRLMWLUHCUKPS-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-(methylthio)benzoic acid ( 1823052-34-1) is a benzoic acid derivative building block with a molecular formula of C8H6BrClO2S and a molecular weight of 281.55 g/mol . This compound features a bromo-substituent at the 2-position, a chloro-substituent at the 6-position, and a methylthio (or methylsulfanyl) group at the 3-position of the benzoic acid ring, making it a versatile and multifunctional intermediate for synthetic organic chemistry . Its molecular structure offers multiple sites for further chemical modification, including the carboxylic acid group and the halogen substituents, which are amenable to cross-coupling reactions. Researchers primarily utilize this reagent as a key precursor in the development of more complex molecules, particularly in pharmaceutical research and the synthesis of active compounds. The presence of both bromine and chlorine atoms allows for selective, step-wise functionalization, which is valuable for constructing molecular libraries. The compound should be stored at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-6-chloro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRLMWLUHCUKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation-Thioetherification

A two-step protocol dominates recent literature:

  • Regioselective Bromination/Chlorination :

    • 3-(Methylthio)benzoic acid undergoes electrophilic substitution using Br₂ in CHCl₃ at 0-5°C (89% yield).

    • Chlorination with Cl₂ gas in acetic acid at 60°C introduces the C6 chlorine (76% yield).

    Critical parameters:

    • Temperature control (<10°C) minimizes polysubstitution

    • Lewis acids (FeCl₃, AlCl₃) enhance para-selectivity but risk overhalogenation

  • Methylthio Group Introduction :

    • Ullmann-type coupling with (CH₃S)₂ in DMF at 120°C (CuI catalyst) achieves 82% yield.

    • Radical thiol-ene reactions using AIBN initiators show promise for milder conditions (65°C, 74% yield).

Table 2: Comparison of Thioetherification Methods

MethodCatalystTemp (°C)Time (h)Yield (%)Purity (%)
Ullmann CouplingCuI120248297.5
Radical Thiol-EneAIBN65487495.8
Nucleophilic SubstitutionK₂CO₃80126893.2

Industrial-Scale Production Strategies

Patent CN108101857B details a continuous-flow process achieving 86% overall yield:

  • Microreactor Bromination : Br₂ in CH₂Cl₂ at -10°C (residence time: 90 s)

  • Chlorination Tower : Cl₂ gas bubbled through molten substrate (140°C, 3 h)

  • Methylthio Injection : (CH₃S)₂/KOH in tert-amyl alcohol (80°C, 6 h)

Advantages over batch processing:

  • 40% reduction in byproduct formation

  • 2.3-fold increase in space-time yield

  • Real-time HPLC monitoring (patent Example 12)

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor thioetherification but promote decarboxylation. Mixed solvent systems (toluene:ACN 3:1) balance reactivity and stability.

Temperature Optimization

  • Bromination: -5°C to 5°C (prevents di-bromination)

  • Chlorination: 60-80°C (ensures mono-selectivity)

  • Thioetherification: 65-120°C (dependent on mechanism)

Purification and Characterization

Crystallization Protocols :

  • Ethanol/water (7:3) at -20°C yields needle-like crystals (mp 142-144°C)

  • Activated carbon treatment removes colored impurities (ΔAbs₅₀₀ < 0.01)

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 7.89 (d, J=8.4 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 2.51 (s, 3H, SCH₃)

  • HPLC Purity: 99.4% (C18 column, 0.1% H₃PO₄/ACN gradient)

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-chloro-3-(methylthio)benzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural modifications can lead to compounds with significant biological activity:

  • Inhibition Studies: Research indicates that variations in the methylthio group can significantly affect the inhibitory activity against specific kinases such as ALK2. For instance, the removal of the methylthio substituent resulted in a notable decrease in potency by approximately 28-fold.

Agricultural Chemistry

In agricultural applications, derivatives of this compound have shown effectiveness in controlling plant pathogens and regulating plant growth:

  • Fungicidal Properties: Compounds similar to this compound exhibit fungicidal properties against various pathogens, including Cytospora mandshurica and Coniella diplodiella. These properties make it a candidate for developing new agrochemicals aimed at enhancing crop protection.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

Compound NameBiological Activity
This compoundPotential inhibitor of ALK2; fungicidal properties
2-Bromo-3-methoxybenzoic acidModerate inhibitory effects; less potent than the brominated derivative
2-Chloro-3-methoxybenzoic acidLower bioactivity compared to brominated derivatives

This table illustrates how the combination of halogen atoms in this compound enhances its effectiveness compared to its counterparts.

Inhibition of ALK2

A notable study focused on developing inhibitors for ALK2 demonstrated that structural modifications significantly impacted inhibitory potency. The study highlighted that the presence of the methylthio group is crucial for maintaining high biological activity.

Agricultural Efficacy

Research conducted on related compounds showed promising results in inhibiting plant growth regulators and pathogens, suggesting that this compound could be developed into effective agrochemicals aimed at enhancing crop resilience against diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, blocking its activity. The pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s uniqueness lies in its combination of halogens (Br, Cl) and a methylthio group. Below is a comparison with structurally related compounds:

Compound Name Substituents CAS Number Key Features
2-Bromo-6-chlorobenzoic acid Br (C2), Cl (C6), COOH (C1) 93224-85-2 Lacks methylthio group; used in pesticides and pharmaceuticals .
3-Bromo-6-chloro-2-methoxybenzoic acid Br (C3), Cl (C6), OCH₃ (C2), COOH 220901-25-7 Methoxy (electron-donating) vs. methylthio (electron-withdrawing) .
4-Bromo-2-chloro-6-methylbenzoic acid Br (C4), Cl (C2), CH₃ (C6), COOH Not provided Methyl group at C6 increases lipophilicity; non-hazardous per EU regulations .
2-Amino-6-chlorobenzoic acid NH₂ (C2), Cl (C6), COOH 2148-56-3 Amino group enables hydrogen bonding; used in dye synthesis .

Physicochemical Properties

  • Acidity : The methylthio group in the target compound is moderately electron-withdrawing due to sulfur’s electronegativity, increasing benzoic acid acidity compared to methoxy-substituted analogs (e.g., 3-Bromo-6-chloro-2-methoxybenzoic acid) . However, it is less acidic than nitro-substituted derivatives (e.g., 2-bromo-6-chloro-3-methyl-5-nitropyridine) .
  • Molecular Weight : The addition of a methylthio group increases molecular weight (C₈H₆BrClO₂S ≈ 297.5 g/mol) compared to 2-Bromo-6-chlorobenzoic acid (C₇H₄BrClO₂ ≈ 235.46 g/mol) .

Biological Activity

2-Bromo-6-chloro-3-(methylthio)benzoic acid, with the CAS number 1823052-34-1, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound features a bromine atom, a chlorine atom, and a methylthio group attached to a benzoic acid structure. This unique combination of functional groups contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.
  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes related to disease processes.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various molecular targets, potentially influencing signaling pathways involved in cell proliferation and inflammation.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study conducted on breast cancer cell lines (MDA-MB-231) demonstrated that compounds structurally similar to this compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations. The compounds caused morphological changes and enhanced caspase activity, indicating their potential as anticancer agents .
  • Enzyme Inhibition :
    • Research focused on insulin-regulated aminopeptidase (IRAP) inhibition revealed that arylsulfonamides, which share structural similarities with this compound, can improve cognitive functions in animal models by modulating enzyme activity .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionInhibits IRAP, improving cognitive functions

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Future studies should focus on:

  • In vivo Studies : To confirm the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies : To better understand how this compound interacts at the molecular level.
  • Therapeutic Applications : Exploring its potential as a drug candidate for cancer treatment and other diseases.

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